REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]2[NH:9][N:10]=[CH:11][C:3]=12.[C:12](O)(=[O:14])C>C[O-].[Na+]>[CH3:12][O:14][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]2[NH:9][N:10]=[CH:11][C:3]=12 |f:2.3|
|
Name
|
|
Quantity
|
70.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC(=N1)N)NN=C2
|
Name
|
sodium methoxide
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the solid was triturated in 600 ml of water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=NC(=N1)N)NN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.5 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |